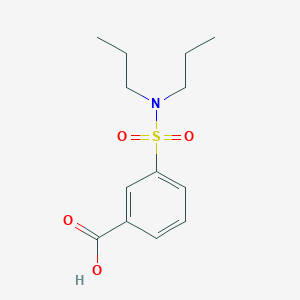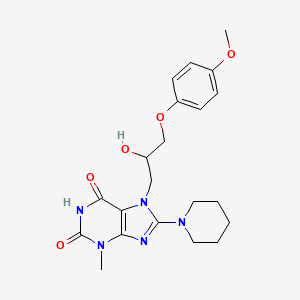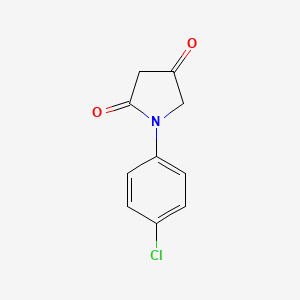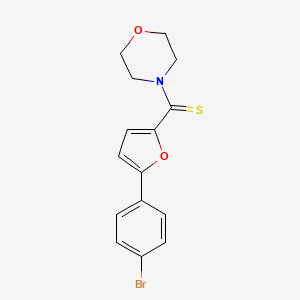
3-(dipropylsulfamoyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Probenecid is an organic compound described by the chemical formula C13H19NO4S . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .
Molecular Structure Analysis
The molecular structure of Probenecid consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . It has a molecular weight of 285.36 .Chemical Reactions Analysis
While specific chemical reactions involving Probenecid are not detailed in the search results, it’s known that reactions can occur at the carboxyl group or even at the aromatic ring .Physical And Chemical Properties Analysis
Probenecid has a molecular weight of 285.36 . It’s a crystalline, colorless solid under normal conditions . The solubility properties of carboxylic acids like Probenecid are substantially different than their corresponding carboxylate salts .Applications De Recherche Scientifique
- Application : It increases uric acid removal in the urine and reduces urate reuptake. Clinically, it is used to treat gout by lowering serum uric acid levels .
- Application : Researchers use probenecid to study drug interactions and assess the impact on plasma concentrations of co-administered drugs .
- Application : Scientists use it to study intracellular calcium mobilization, which is crucial for cellular signaling and responses .
- Application : Researchers employ it to prevent the movement of neurochemicals (e.g., neurotransmitters) from choroid plexus and parenchyma cells into plasma, leading to increased brain levels .
- Application : It contributes to phenol red-free Hank’s buffer, calcium-sensitive dye solutions, and Hank’s balanced salt solution (HBSS) assay buffers .
Uricosuric Agent and Gout Treatment
Drug Interaction Studies
Calcium Mobilization Studies
Neurochemical Research
Buffer Component in Assays
Organic Anion Transporter Inhibition
Mécanisme D'action
Target of Action
3-(dipropylsulfamoyl)benzoic Acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 Member 8 (SLC22A8) . This protein is a renal organic anion transporter, which plays a crucial role in the excretion and reabsorption of various compounds, including uric acid .
Mode of Action
Probenecid acts as an inhibitor of its target, SLC22A8 . It blocks the reabsorption of urate in the kidneys, thereby increasing the urinary excretion of uric acid . This leads to a decrease in serum urate levels . Additionally, Probenecid has been found to inhibit the human bitter taste receptor TAS2R16, suppressing the bitter perception of certain substances .
Biochemical Pathways
The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate, Probenecid disrupts the balance of this pathway, leading to increased uric acid excretion .
Pharmacokinetics
The pharmacokinetics of Probenecid involve its ability to increase the plasma concentration of various drugs . It achieves this by reducing the renal tubular excretion of these drugs . This property of Probenecid has been used to enhance the efficacy of certain antibacterial therapies .
Result of Action
The primary molecular effect of Probenecid’s action is the reduction of serum urate concentrations . This makes it an effective treatment for conditions like gouty arthritis and hyperuricemia . On a cellular level, Probenecid’s inhibition of TAS2R16 can suppress the bitter perception of certain substances .
Action Environment
The action, efficacy, and stability of Probenecid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as it relies on the kidneys to excrete uric acid . Additionally, the drug’s interaction with other medications can also influence its action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(dipropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNTKLYLWGFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dipropylsulfamoyl)benzoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)

![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2471743.png)

![2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2471745.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)


![N-1,3-benzodioxol-5-yl-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2471755.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2471756.png)


![[(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2471761.png)